molecular formula C5H8ClOP B14541941 2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole CAS No. 62179-24-2

2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole

Cat. No.: B14541941
CAS No.: 62179-24-2
M. Wt: 150.54 g/mol
InChI Key: VSDYAPWPWKQOIW-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole is a heterocyclic compound containing phosphorus, chlorine, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole typically involves the cyclization of appropriate precursors. One common method involves the electrophilic cyclization of 3-methylbuta-1,2-dien-1-ylphosphonic dichloride. This reaction is carried out under controlled conditions to ensure the formation of the desired oxaphosphole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethyl-2,3-dihydro-1,2-oxaphosphole involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the pathways involved in these processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolium chloride
  • 2-Chloro-5,5-dimethyl-2,5-dihydro-1,2λ5-oxaphosphole 2-oxide
  • 2-Chloromethyl-3,5-dimethyl-4-thioether compounds

Properties

CAS No.

62179-24-2

Molecular Formula

C5H8ClOP

Molecular Weight

150.54 g/mol

IUPAC Name

2-chloro-4,5-dimethyl-3H-oxaphosphole

InChI

InChI=1S/C5H8ClOP/c1-4-3-8(6)7-5(4)2/h3H2,1-2H3

InChI Key

VSDYAPWPWKQOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OP(C1)Cl)C

Origin of Product

United States

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